5,7-Dichlorokynurenic acid
Overview
Description
5,7-Dichlorokynurenic acid (5,7-DCKA) is a selective NMDA receptor antagonist acting at the glycine site of the NMDA receptor complex . It is a derivative of kynurenic acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H5Cl2NO3 . The molecular weight is 258.06 g/mol .Chemical Reactions Analysis
This compound binds to a strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex . It selectively inhibits glycine- over kainate-induced NMDA currents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 57.4±0.3 cm3, and a polar surface area of 66 Å2 .Scientific Research Applications
Antagonist for Glycine Binding Site on NMDA Receptor
5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent antagonist for the glycine binding site on the NMDA receptor. It is known for its high affinity in inhibiting NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons and other NMDA receptor-mediated biochemical responses (Baron et al., 1990). This antagonist property makes it a significant focus of research in understanding and manipulating NMDA receptor activity.
Structure and Chemical Analysis
The molecular structure and hydrogen-bonding network of 5,7-DCKA were analyzed, providing insights into its chemical properties and interactions. This knowledge is crucial for understanding how 5,7-DCKA functions at a molecular level (Kubicki et al., 1997).
Neuroprotective and Anticonvulsant Properties
Several studies have demonstrated the anticonvulsant and neuroprotective effects of 5,7-DCKA and its derivatives. These properties are primarily due to its action at the glycine site of the NMDA receptor, suggesting potential therapeutic applications for conditions like epilepsy and neuron damage (Nichols & Yielding, 1998).
Facilitated Brain Uptake
The facilitated uptake of 5,7-DCKA derivatives into the brain has been researched, indicating their potential as prodrugs for brain delivery of glycine-NMDA receptor antagonists. This aspect is particularly relevant for developing treatments that target brain functions or disorders (Hokari et al., 1996).
Radioligand for NMDA Receptor-Associated Glycine Binding Sites
[3H]this compound has been used as a novel radioligand to study antagonist binding to the glycine recognition site on the NMDA receptor. This application is crucial for understanding the receptor's function and for developing drugs targeting this site (Baron et al., 1991).
Role in Stress and Depression Models
Research has linked 5,7-DCKA to alterations in glycine/NMDA sites in stress models of depression. This suggests a potential role for this compound in the development of antidepressant therapies or as a tool for studying the neurochemical basis of depression (Nowak et al., 1998).
Enhancing Recognition and Memory Processes
Studies have shown that 5,7-DCKA can improve recognition and memory processes in animal models, highlighting its potential application in treating cognitive impairments or for research into the mechanisms underlying memory (Hliňák & Krejci, 1995).
Potential Applications in Anxiety Models
5,7-DCKA has been compared with various NMDA antagonists in animal models of anxiety. The findings indicate an anxiolytic-like profile for 5,7-DCKA, suggesting its potential application in studying or treating anxiety disorders (Płażnik et al., 1994).
Pharmacological Profile and In Vivo Activity
The pharmacological profile and in vivo activity of 5,7-DCKA have been studied to understand its neuroprotective and anticonvulsant properties. This research provides a foundation for potential therapeutic applications (Ohtani et al., 2002).
Prodrug Development and Blood-Brain Barrier Penetration
The development of prodrugs of 5,7-DCKA aims to enhance its penetration through the blood-brain barrier, broadening its therapeutic potential, especially for central nervous system disorders (Bonina et al., 2000).
Structural and Vibrational Analysis
Structural and vibrational analyses of 5,7-DCKA derivatives have been conducted to understand its chemical behavior and potential for modification and application in various biomedical fields (Romano et al., 2012).
Mechanism of Action
Target of Action
The primary target of 5,7-Dichlorokynurenic acid is the NMDA receptor , specifically at the glycine site . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a selective antagonist at the glycine site of the NMDA receptor . It binds to a strychnine-insensitive glycine binding site located on the NMDA receptor complex . This binding inhibits the activation of the NMDA receptor, thereby modulating the flow of ions through the channel .
Biochemical Pathways
By inhibiting NMDA receptor activity, it may modulate synaptic plasticity and neuronal excitability .
Result of Action
This compound has been shown to reduce NMDA-induced neurotoxicity in primary rat cortical neurons by 55 to 90% when used at concentrations ranging from 1 to 10 μM . This suggests that the compound may have neuroprotective effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5,7-Dichlorokynurenic acid binds to a strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex . It is one of the most potent excitatory amino acid receptor antagonists yet described .
Cellular Effects
This compound has been shown to reduce NMDA-induced neurotoxicity in primary rat cortical neurons . It selectively inhibits glycine- over kainate-induced NMDA currents at 15 μM in Xenopus oocytes expressing rat NMDA receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective NMDA receptor antagonist . It binds to a strychnine-insensitive glycine binding site located on the NMDA receptor complex . This binding antagonizes the ability of NMDA to stimulate the binding of the radiolabeled ion channel blocker .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve social and object recognition in male rats . Animals treated with this compound (0.6 and 30 mg/kg in both cases) spent more time in exploring a new object than the familiar one as compared to controls . This suggests that the drugged animals were able to remember the familiar object .
Properties
IUPAC Name |
5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFPRIGXAVYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893710 | |
Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131123-76-7, 190908-40-8 | |
Record name | 5,7-Dichlorokynurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichlorokynurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dichlorokynurenic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01931 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,7-DICHLOROKYNURENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,7-Dichlorokynurenic acid (DCKA) acts as a potent and competitive antagonist at the strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex. [] This site is essential for NMDA receptor activation, and by blocking it, DCKA prevents the binding of the co-agonist glycine (or D-serine). [, ] As NMDA receptors are involved in excitatory neurotransmission, synaptic plasticity, and neuronal cell death, inhibiting their activation by DCKA leads to a variety of downstream effects, including:
- Anticonvulsant activity: DCKA exhibits potent anticonvulsant activity when administered intracerebroventricularly in mice. [, , ]
- Neuroprotection: DCKA has shown neuroprotective effects in vitro and in vivo, likely due to its ability to inhibit NMDA receptor-mediated excitotoxicity. [, , ]
- Antinociceptive effects: DCKA demonstrates antinociceptive activity in animal pain models. []
- Inhibition of arachidonic acid release: DCKA blocks NMDA receptor-mediated release of arachidonic acid, which is implicated in excitotoxicity. []
A: * Molecular formula: C10H5Cl2NO3.H2O []* Molecular weight: 276.08 g/mol (anhydrous) * Spectroscopic data: While the provided research doesn't offer detailed spectroscopic data, the crystal structure of DCKA hydrate has been determined by X-ray analysis, revealing that the molecule exists as a keto tautomer. []
ANone: No, DCKA is primarily recognized for its antagonistic properties at the glycine binding site of NMDA receptors. The provided research doesn't indicate any catalytic properties or applications for this compound.
ANone: Yes. Molecular modeling studies have been conducted with DCKA and related antagonists to understand their interactions with the glycine binding site of the NMDA receptor. These studies have provided insights into:
- Binding interactions: Modeling studies suggest that the 4-carbonyl group of DCKA interacts with a putative H-bond donor on the receptor. []
- Pharmacophore development: Data from these studies have contributed to the development of a three-dimensional pharmacophore model for glycine receptor antagonists, identifying key structural features and binding interactions. []
- Virtual screening: Computational methods, such as in silico docking, have been employed to screen large libraries of compounds and identify potential NMDA receptor antagonists, including DCKA analogs. []
A: Several research articles explore the SAR of DCKA and related compounds, particularly focusing on modifications to the quinoxaline core and its substituents. [, , , ] Key findings include:
- Importance of halogen substituents: Halogen substituents, like chlorine in DCKA, contribute significantly to the compound's affinity for the glycine binding site. Replacing them with alkyl or alkoxy groups generally reduces potency. []
- Role of the 4-carbonyl group: The 4-carbonyl group plays a crucial role in binding to the receptor, likely through interaction with a hydrogen bond donor. []
- Stereochemistry: The unnatural configuration at the alpha-amino acid center is essential for optimal binding affinity. []
- Bulk tolerance: The glycine binding site exhibits some tolerance for bulky substituents at the 4-position, as demonstrated by the high affinity of certain 4-amido-substituted tetrahydroquinolines. []
- Anticonvulsant activity after systemic administration: Several DCKA analogs, particularly those with improved bioavailability, demonstrate potent anticonvulsant activity following systemic administration in mice. [, ] This suggests that modifications to the DCKA structure can lead to compounds with favorable PK properties and systemic efficacy.
ANone: DCKA has been extensively studied in both in vitro and in vivo settings, demonstrating efficacy in various models:
- In vitro:
- Inhibition of NMDA receptor-mediated responses: DCKA effectively blocks NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons, cGMP accumulation in cerebellar slices, and norepinephrine release from hippocampal slices. []
- Antagonism of NMDA receptor-mediated arachidonic acid release: DCKA inhibits the release of [3H]arachidonic acid evoked by glutamate, NMDA, or a competitive inhibitor of the glutamate/aspartate uptake carrier in cerebellar granule cells. []
- In vivo:
- Anticonvulsant activity: DCKA displays potent anticonvulsant activity when administered intracerebroventricularly to mice in models like the audiogenic seizure model. [, ]
- Neuroprotection: DCKA exhibits neuroprotective effects in animal models of cerebral ischemia. []
- Antinociception: Studies using DCKA analogs have shown antinociceptive effects in animal pain models. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.